molecular formula C12H17NO B1608329 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 326916-19-2

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1608329
M. Wt: 191.27 g/mol
InChI Key: VEJZOGKWLNXARJ-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C12H17NO . It is used by researchers in various fields .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” can be represented by the SMILES string Cc1cc(C=O)c(C)n1C2CCCC2 . This indicates the presence of a cyclopentyl group, two methyl groups, and a carbaldehyde group attached to a pyrrole ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.27 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enantiomer Separation and Chemical Properties

  • Chromatographic Separation and Racemization : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, related to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been studied for their ability to separate enantiomers through chromatography and understand barriers to racemization. This includes determining the barrier to partial rotation about the C–N bond in these compounds (Vorkapić-Furač et al., 1989).

Synthesis and Characterization

  • Synthesis and Computational Study : Research into the synthesis of pyrrole derivatives, like the ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, offers insights into the properties of similar compounds, including computational studies and molecular electrostatic potential analyses (Singh et al., 2014).

Chemical Reactions and Compounds

  • New Compounds Synthesis : The synthesis of fused β‐carbolines, including pyrrolo[3,2‐c]‐β‐carbolines, through the condensation of related compounds like 1-methyl-β-carboline-3-carbaldehyde, showcases the potential for creating novel chemical structures (Condie & Bergman, 2004).

Magnetic Properties

  • Single Molecule Magnets : The use of derivatives such as 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the synthesis of {Mn(III)25} barrel-like clusters demonstrates the potential application of these compounds in the creation of single molecule magnets (Giannopoulos et al., 2014).

Analytical Chemistry

  • Derivatization Reagent for Amino Acids : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for HPLC analysis of amino acids, indicating potential analytical applications for related compounds (Gatti et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding exposure (P280) and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJZOGKWLNXARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390073
Record name 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

326916-19-2
Record name 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Semenya, M Touitou, D Masci, CM Ribeiro… - European Journal of …, 2022 - Elsevier
An exploration of the chemical space around a 2,5-dimethylpyrrole scaffold of antitubercular hit compound 1 has led to the identification of new derivatives active against Mycobacterium …
Number of citations: 7 www.sciencedirect.com
M Touitou - 2022 - kclpure.kcl.ac.uk
Pulmonary tuberculosis, caused by the pathogen Mycobacterium tuberculosis, was declared a world health emergency by the World Health Organisation (WHO) in 1993 and is among …
Number of citations: 0 kclpure.kcl.ac.uk

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